molecular formula C7H14O4 B3433339 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid CAS No. 23944-47-0

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid

Cat. No.: B3433339
CAS No.: 23944-47-0
M. Wt: 162.18 g/mol
InChI Key: KXEISHUBUXWXGY-CAHLUQPWSA-N
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Description

2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 162.08920892 g/mol and the complexity rating of the compound is 155. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 250425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid involves the conversion of a starting material, 3-methylbutanal, to the final product through a series of chemical reactions.", "Starting Materials": [ "3-methylbutanal", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethylene glycol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "1. Reduction of 3-methylbutanal with sodium borohydride in methanol to yield 3-methylbutanol", "2. Oxidation of 3-methylbutanol with sulfuric acid and sodium dichromate to yield 3-methylbutanoic acid", "3. Esterification of 3-methylbutanoic acid with ethylene glycol in the presence of sulfuric acid to yield 2-(2-hydroxyethoxy)-3-methylbutanoic acid", "4. Hydrolysis of 2-(2-hydroxyethoxy)-3-methylbutanoic acid with sodium hydroxide to yield 2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid", "5. Neutralization of the reaction mixture with hydrochloric acid and precipitation of the product with sodium bicarbonate", "6. Purification of the product by recrystallization from water and drying to yield the final product" ] }

CAS No.

23944-47-0

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoic acid

InChI

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7+/m0/s1

InChI Key

KXEISHUBUXWXGY-CAHLUQPWSA-N

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)O)O)O

SMILES

CC(C)C(C(C)O)(C(=O)O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Hydroxy-2-(1-hydroxyethyl)-3-methylbutanoic acid
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